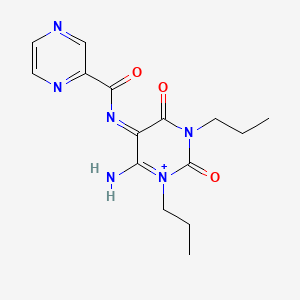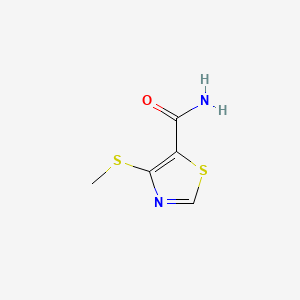
4-Methylsulfanyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfanyl-1,3-thiazole-5-carboxamide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfanyl-1,3-thiazole-5-carboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide to produce a substituted thiazole . This intermediate is then methylated to yield the methylthio derivative, which is subsequently reduced to form the desired product . The reaction conditions include the use of sodium hydroxide and Raney nickel as a catalyst .
Industrial Production Methods
For large-scale industrial production, the synthesis method described above is suitable due to its high yield and efficiency . The process involves standard organic synthesis techniques and can be scaled up with appropriate adjustments to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylsulfanyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-Methylsulfanyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Methylsulfanyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methylsulfanyl-1,3-thiazole-5-carboxamide include:
Thifluzamide: A fungicide with a similar thiazole structure.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
This compound is unique due to its specific methylthio substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and biological activity compared to other thiazole derivatives .
Propriétés
Numéro CAS |
117887-06-6 |
|---|---|
Formule moléculaire |
C5H6N2OS2 |
Poids moléculaire |
174.236 |
Nom IUPAC |
4-methylsulfanyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C5H6N2OS2/c1-9-5-3(4(6)8)10-2-7-5/h2H,1H3,(H2,6,8) |
Clé InChI |
FIYFOWSAIXTPOY-UHFFFAOYSA-N |
SMILES |
CSC1=C(SC=N1)C(=O)N |
Synonymes |
5-Thiazolecarboxamide, 4-methylthio- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



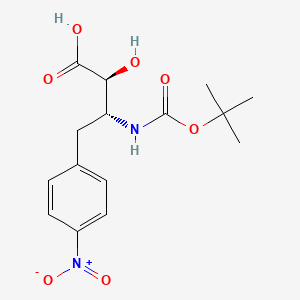
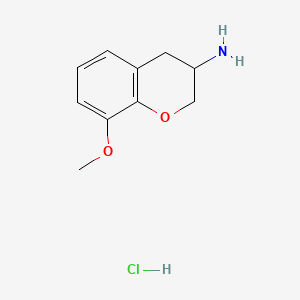
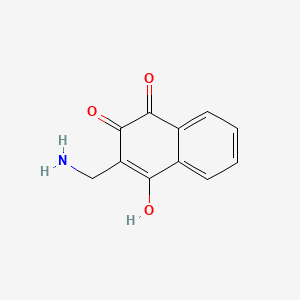
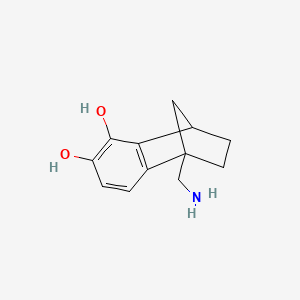
![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)
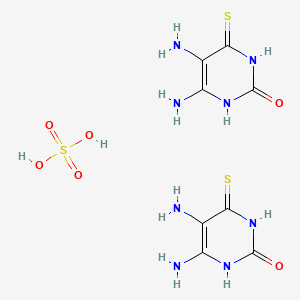
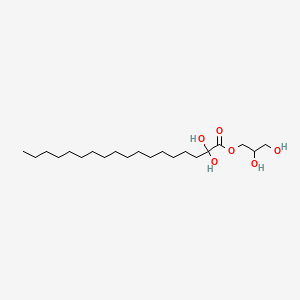
![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)
